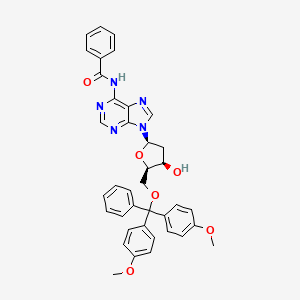

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is a nucleoside analog used in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 5’ position is protected by a 4,4’-dimethoxytrityl (DMT) group, and the amino group at the N6 position is protected by a benzoyl group. These protective groups are crucial for preventing undesired side reactions during oligonucleotide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine undergoes several types of reactions:

Deprotection Reactions: The protective groups can be removed under acidic or basic conditions to yield the free nucleoside.

Phosphoramidite Coupling: The compound can be converted to its phosphoramidite form, which is then used in oligonucleotide synthesis.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT group removal; basic conditions (e.g., ammonia) for benzoyl group removal.

Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.

Major Products

Deprotected Nucleoside: 2’-Deoxyadenosine.

Phosphoramidite Derivative: Used in oligonucleotide synthesis.

Scientific Research Applications

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:

Chemistry: As a building block in the synthesis of oligonucleotides.

Biology: In the study of DNA and RNA interactions and functions.

Medicine: In the development of antisense therapies and diagnostic tools.

Industry: In the production of synthetic genes and probes for genetic research.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.

Comparison with Similar Compounds

Similar Compounds

N(6)-Benzoyl-2’-Deoxyadenosine: Lacks the 5’-DMT protection.

5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxyadenosine: Lacks the N6-benzoyl protection.

2’-Deoxyadenosine: The unprotected form.

Uniqueness

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is unique due to the dual protection of both the 5’-hydroxyl and N6-amino groups. This dual protection is essential for its use in oligonucleotide synthesis, providing stability and preventing side reactions.

Properties

Molecular Formula |

C38H35N5O6 |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |

InChI Key |

LPICNYATEWGYHI-WRVRXEDSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)

![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)

![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)